Oxidative cyclization: This approach utilizes readily available starting materials and often employs reagents like FeCl3 [] or iodobenzene diacetate [].
Dimroth rearrangement: This rearrangement reaction can be used to access specific regioisomers of the target compounds [].
Multi-step synthesis: This often involves building the tricyclic core from simpler precursors through a series of reactions, including condensation, cyclization, and functional group transformations [, , , ].
Molecular Structure Analysis
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure offers multiple sites for substitution, leading to a diverse range of analogues. Substituents at positions 2, 5, 7, and 9 significantly influence the pharmacological properties of these compounds [, ].
Mechanism of Action
Adenosine receptor antagonists: These compounds bind to adenosine receptors, preventing the binding of endogenous adenosine and thereby inhibiting its downstream signaling pathways [, , , ].
Antimicrobial agents: The exact mechanism of action for their antimicrobial activity is not fully understood and might involve inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis [].
Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for Positron Emission Tomography (PET) imaging of adenosine A2A receptors (A2ARs) in the brain []. It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer [].
Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative characterized by its crystal structure, which exhibits intermolecular hydrogen bonding and π-π stacking interactions [].
Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist [, , , , , , ]. It has been used as a tool to study the role of A2A receptors in various physiological processes, including neuroprotection, vasodilation, and the effects of caffeine [, , , , , ].
Compound Description: [18F]MNI-444 is a radiolabeled PET radiopharmaceutical used for mapping A2A receptors in the brain [].
Compound Description: [123I]MNI-420 is a SPECT (Single-photon emission computed tomography) radiopharmaceutical used for mapping A2A receptors in the brain [].
Compound Description: This compound is a pyrazolotriazolopyrimidine derivative characterized by its crystal structure, highlighting intermolecular hydrogen bonding and π-π stacking interactions [].
Compound Description: 8FB-PTP is a non-xanthine compound that acts as an antagonist at A2 adenosine receptors [, ]. It exhibits a high affinity for A2 receptors, particularly the A2A subtype, but also shows some affinity for A1 receptors [, ].
Compound Description: CGS 15943 is a non-xanthine compound that acts as an antagonist at A2 adenosine receptors, showing a preference for the A2A subtype [, ]. It exhibits a relatively weak activity compared to other A2A antagonists [].
Compound Description: KF 17837 is a xanthine derivative that acts as a non-selective antagonist at adenosine receptors, showing affinity for both A1 and A2 subtypes [].
Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist []. It has been shown to attenuate the reinforcing effects of THC, highlighting its potential in treating marijuana dependence [].
Compound Description: KW-6002 is a postsynaptic adenosine A2A receptor antagonist [, ]. It has been shown to potentiate the reinforcing effects of THC, highlighting the distinct roles of presynaptic and postsynaptic A2A receptors [].
Compound Description: This compound exhibited neuroprotective effects against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease in human neuroblastoma SH-SY5Y cells [, ]. It functionally inhibits p53 target gene transcription, leading to a reduction in NAC-induced cell death, and its activity was found to be higher than that of pifithrin-β [, ].
Compound Description: This series of compounds represents a novel class of potent xanthine oxidase inhibitors. They were synthesized through oxidative cyclization and Dimroth rearrangement reactions [].
Compound Description: Similar to the previous group, this series of biphenyl-substituted compounds also belongs to a class of potent xanthine oxidase inhibitors, synthesized through the same oxidative cyclization and Dimroth rearrangement strategy [].
Compound Description: This compound, containing a pyrimidotriazolodiazepine core, was synthesized and investigated for its potential anticonvulsant activity [].
Compound Description: [H]MRE 3008F20 is a tritiated pyrazolotriazolopyrimidine derivative developed as a highly potent and selective antagonist radioligand for the characterization of human A3 adenosine receptors [, ]. It displays significant selectivity for the human A3 receptor over A1, A2A, and A2B subtypes [, ].
Compound Description: This compound, a thienopyrimidine derivative, displayed protective properties against diabetes in a study using a rat model of insulin resistance induced by dexamethasone []. It significantly reduced blood glucose, insulin, and lipid levels [].
Compound Description: RL142 is a triazolobenzodiazepine derivative known to possess anti-inflammatory properties []. Its crystal structure reveals a boat conformation for the diazepine ring and a planar geometry for the dimethylamino group [].
Compound Description: Cl-IBMECA is a selective adenosine A3 receptor agonist that protects against skeletal muscle ischemia-reperfusion injury in mice []. Its protective effects are mediated through the activation of phospholipase C-beta [].
Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist that protects against synaptic failure induced by oxygen and glucose deprivation (OGD) in rat hippocampal slices [, ]. It delays the development of anoxic depolarization and preserves neurotransmission during OGD [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.